molecular formula C19H23NO2S B14023527 Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- CAS No. 64872-86-2

Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-

Cat. No.: B14023527
CAS No.: 64872-86-2
M. Wt: 329.5 g/mol
InChI Key: CDYHTFURXHKZEQ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is a complex organic compound with a unique structure that includes a methoxy group, a phenylthio group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(phenylthio)butylamine under controlled conditions to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, recrystallization, and chromatography are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenylthio group can be reduced to a phenyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of de-thiolated derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The methoxy and phenylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(4-methoxy-2-nitrophenyl)-
  • N-(4-Methoxyphenyl)acetamide

Uniqueness

Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64872-86-2

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N-[4-methoxy-2-(1-phenylsulfanylbutyl)phenyl]acetamide

InChI

InChI=1S/C19H23NO2S/c1-4-8-19(23-16-9-6-5-7-10-16)17-13-15(22-3)11-12-18(17)20-14(2)21/h5-7,9-13,19H,4,8H2,1-3H3,(H,20,21)

InChI Key

CDYHTFURXHKZEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)OC)NC(=O)C)SC2=CC=CC=C2

Origin of Product

United States

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